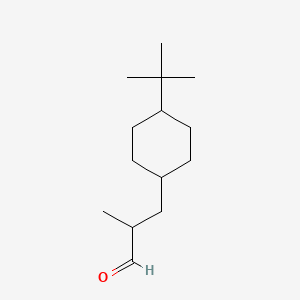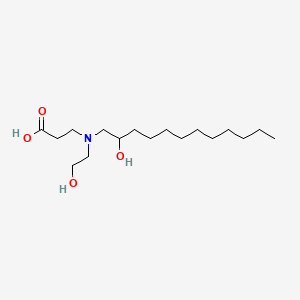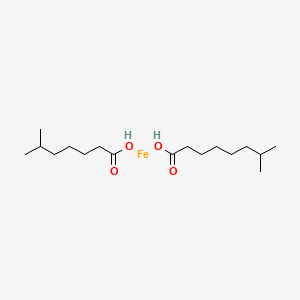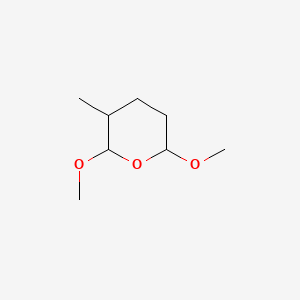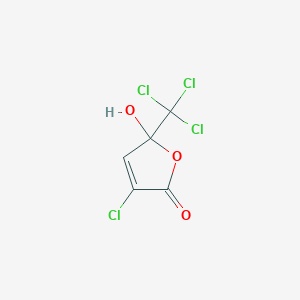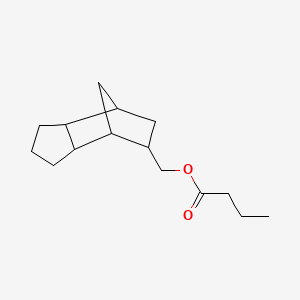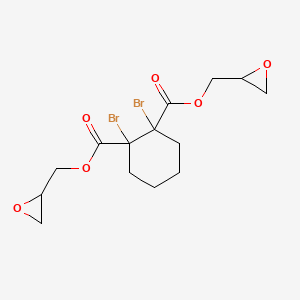
Magnesium bis(tetracosylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis(tetracosylbenzenesulphonate) is a complex organometallic compound with the molecular formula C60H106MgO6S2 . This compound is characterized by its unique structure, which includes magnesium ions coordinated with tetracosylbenzenesulphonate ligands. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(tetracosylbenzenesulphonate) typically involves the reaction of magnesium salts with tetracosylbenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Dissolution of magnesium salts: Magnesium chloride or magnesium sulfate is dissolved in an appropriate solvent.
Addition of tetracosylbenzenesulphonic acid: The acid is added to the solution, and the mixture is stirred at a specific temperature.
Precipitation: The product precipitates out of the solution and is collected by filtration.
Industrial Production Methods
Industrial production of magnesium bis(tetracosylbenzenesulphonate) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(tetracosylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Scientific Research Applications
Magnesium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism by which magnesium bis(tetracosylbenzenesulphonate) exerts its effects involves its interaction with molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The sulphonate groups enhance its solubility and interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(trifluoromethane)sulfonimide: Known for its catalytic properties in organic synthesis.
Magnesium bis(diisopropyl)amide: Used as a non-nucleophilic base in organic reactions.
Magnesium bis(monoperoxyphthalate) hexahydrate: Utilized as an oxidizing agent in various chemical processes.
Uniqueness
Magnesium bis(tetracosylbenzenesulphonate) is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
85865-93-6 |
|---|---|
Molecular Formula |
C60H106MgO6S2 |
Molecular Weight |
1011.9 g/mol |
IUPAC Name |
magnesium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI Key |
DVLCZMKTVXJJDP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


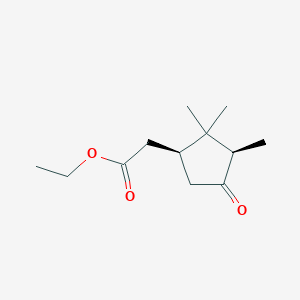
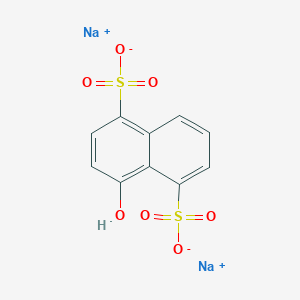
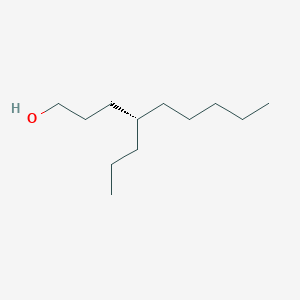
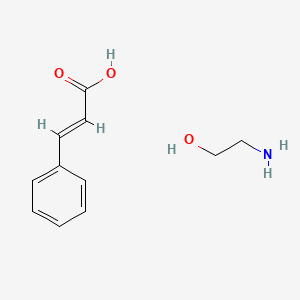

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
